![molecular formula C12H14O3 B079711 4-(3,4-Dimethoxyphenyl)-3-buten-2-one CAS No. 15001-27-1](/img/structure/B79711.png)
4-(3,4-Dimethoxyphenyl)-3-buten-2-one
Overview
Description
4-(3,4-Dimethoxyphenyl)-3-buten-2-one is an organic compound characterized by the presence of a butenone group attached to a dimethoxyphenyl ring
Mechanism of Action
3,4-Dimethoxybenzylideneacetone, also known as 3-Buten-2-one, 4-(3,4-dimethoxyphenyl)- or 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, is a chemical compound with the molecular formula C12H14O3 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Result of Action
One study suggests that it may have inhibitory effects on the growth of wood-decay fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
4-(3,4-Dimethoxyphenyl)-3-buten-2-one has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs .
- Antioxidant Properties : The compound has shown promise as an antioxidant, which can help in preventing oxidative stress-related diseases .
- Anticancer Activity : Research highlights its potential in cancer therapy. For instance, chalcone derivatives have been noted for their ability to inhibit cancer cell proliferation .
Synthesis and Organic Chemistry
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Other Compounds : It is utilized in the synthesis of various bioactive molecules and natural products, including flavonoids and other polyphenolic compounds .
- Chalcone Synthesis : As a chalcone derivative, it plays a crucial role in the synthesis of more complex aromatic compounds through methods like Claisen-Schmidt condensation .
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against various human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antioxidant Effects
Research conducted by Kuo et al. (2005) evaluated the antioxidant capacity of this compound and its derivatives. The findings suggested that these compounds could scavenge free radicals effectively, thus providing protective effects against oxidative damage .
Table 1: Biological Activities of this compound Derivatives
Table 2: Synthesis Pathways Involving this compound
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another compound with a dimethoxyphenyl ring but different side chains.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.
Uniqueness: this compound is unique due to its butenone group, which imparts distinct reactivity and potential biological activity compared to its analogues .
Biological Activity
4-(3,4-Dimethoxyphenyl)-3-buten-2-one, also known as DMPB, is an organic compound characterized by a butenone group attached to a dimethoxyphenyl ring. Its unique structure imparts significant biological activities, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.
- Molecular Formula : C₁₂H₁₄O₃
- CAS Number : 60234-90-4
This compound is notable for its potential applications in organic synthesis and its diverse biological effects.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it enhances melanogenesis by increasing the expression of tyrosinase, an enzyme crucial for melanin production. This action is mediated through the activation of signaling pathways involving upstream stimulating factor-1 (USF1) and extracellular signal-regulated kinase (ERK) .
1. Melanogenesis Enhancement
A significant study demonstrated that DMPB promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. The compound was shown to activate ERK and p38 pathways while enhancing tyrosinase levels. In vivo studies indicated that DMPB induced hyperpigmentation in guinea pigs, suggesting its potential therapeutic use against hypopigmentation disorders .
2. Antioxidant Properties
The antioxidant activity of DMPB has been evaluated using various assays such as DPPH and FRAP methods. Its structural features contribute to its ability to scavenge free radicals effectively, highlighting its potential protective role against oxidative stress .
3. Antifungal Activity
DMPB has exhibited antifungal properties, particularly against wood-decay fungi. This activity suggests its potential application in preserving wood products and as a natural fungicide .
Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of DMPB, it is useful to compare it with structurally similar compounds.
Compound | Structure | Biological Activity |
---|---|---|
4-(3,4-Dimethoxyphenyl)-3-buten-2-ol | Hydroxyl group instead of ketone | Similar melanogenesis enhancement but lower potency . |
3,4-Dimethoxyphenethylamine | Analog with different functional groups | Neuroactive properties but lacks significant melanogenic activity . |
Properties
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBNDHXZMIALN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60234-90-4, 15001-27-1 | |
Record name | Veratralacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15001-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3,4-dimethoxyphenyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERATRALACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 3,4-Dimethoxybenzylideneacetone is formed as a secondary product. Could you elaborate on its synthesis in this context?
A1: The research focuses on a one-pot synthesis method that combines two sequential reactions:
Q2: What are the advantages of this one-pot synthesis method for 3,4-Dimethoxybenzylideneacetone?
A2: The one-pot synthesis method described in the research offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.